N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a compound characterized by its intricate structure, featuring a combination of 1H-1,2,3-triazole, piperidin, and benzamide moieties. This compound's unique configuration allows for diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide typically involves a multi-step process:
Formation of the 4-ethoxyphenyl-1H-1,2,3-triazole: : Starting with a Click Chemistry reaction between an azide and an alkyne.
Coupling Reaction: : The resulting triazole is then coupled with a piperidin-4-yl group through a carbonyl linkage, using reagents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Amidation: : The final step involves amidation to introduce the 4-methylbenzamide group.
Industrial Production Methods
In industrial settings, this compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Process optimization might include the use of automated reactors and continuous flow systems, which allow for better control over reaction parameters.
化学反応の分析
Types of Reactions
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide can undergo various chemical reactions:
Oxidation: : The benzamide moiety may be prone to oxidation under specific conditions, yielding corresponding oxidized products.
Reduction: : Reduction reactions might target the carbonyl groups, converting them into their corresponding alcohols or amines.
Substitution: : The aromatic rings and triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: : Halogenated solvents, acidic or basic catalysts
Major Products
Oxidation: : Hydroxylated derivatives
Reduction: : Alcohols, amines
Substitution: : Halogenated or alkylated derivatives
科学的研究の応用
Chemistry
This compound is used as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.
Biology
In biological research, it acts as a molecular probe to study biochemical pathways and enzyme functions.
Medicine
The potential therapeutic uses include acting as a lead compound for drug development, targeting various biological pathways for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, it can be employed in the development of novel materials, including polymers and advanced composites, due to its stable and versatile structure.
作用機序
The mechanism of action of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring can act as a bioisostere, mimicking the function of other bioactive molecules and modulating biological activity by binding to these targets.
類似化合物との比較
Similar Compounds
N-(1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Highlighting Its Uniqueness
Compared to similar compounds, N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide features an ethoxy group that can enhance its solubility and bioavailability. This structural modification might lead to improved pharmacokinetic properties, making it a preferable candidate in drug design and development.
特性
IUPAC Name |
N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-21-10-8-20(9-11-21)29-16-22(26-27-29)24(31)28-14-12-19(13-15-28)25-23(30)18-6-4-17(2)5-7-18/h4-11,16,19H,3,12-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAZOMDKJNIFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。